
Swertiapuniside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Swertiapuniside, also known as this compound, is a useful research compound. Its molecular formula is C26H30O16 and its molecular weight is 598.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Properties
Recent studies have indicated that Swertiapuniside exhibits significant antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19.
Molecular Docking Studies
Molecular docking studies have identified this compound as a promising candidate for inhibiting the interaction between the spike protein of SARS-CoV-2 and the human angiotensin-converting enzyme 2 (ACE2) receptor. In silico analyses demonstrated that this compound forms strong interactions with key residues in the ACE2-Spike complex, suggesting its potential to block viral entry into human cells .
Molecule | Binding Energy (kcal/mol) | Key Interactions |
---|---|---|
This compound | -59.42 | His34, Lys353 (ACE2); Arg403, Tyr495 (Spike) |
Rutin DAB10 | -55.14 | Similar binding interactions with ACE2-Spike |
Inhibition of RNA-dependent RNA Polymerase (RdRP)
This compound has also been investigated for its ability to inhibit RdRP, a critical enzyme for viral replication in coronaviruses.
Binding Affinity Analysis
In molecular dynamics simulations, this compound showed strong binding affinity to RdRP, indicating its potential as an antiviral agent targeting viral replication processes. The analysis revealed that the compound interacts favorably with conserved motifs within RdRP, which are essential for its enzymatic function .
Phytochemical | Grid Score (kcal/mol) | Simulation Length |
---|---|---|
This compound | -59.42 | 100 ns |
Cordifolide A | -55.14 | 100 ns |
Sitoindoside IX | -53.92 | 100 ns |
Case Studies and Experimental Evidence
Several studies have provided experimental evidence supporting the efficacy of this compound:
Study on SARS-CoV-2 Inhibition
A comprehensive study employed molecular docking and dynamics simulations to evaluate various phytochemicals against SARS-CoV-2 targets. This compound was ranked among the top candidates for both ACE2 and RdRP inhibition .
Pharmacokinetic Properties
Research has also focused on the pharmacokinetics of this compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate .
Propriétés
Numéro CAS |
143986-29-2 |
---|---|
Formule moléculaire |
C26H30O16 |
Poids moléculaire |
598.5 g/mol |
Nom IUPAC |
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C26H30O16/c1-37-8-4-10(29)15-12(5-8)39-24-9(28)2-3-11(16(24)19(15)32)40-26-23(36)21(34)18(31)14(42-26)7-38-25-22(35)20(33)17(30)13(6-27)41-25/h2-5,13-14,17-18,20-23,25-31,33-36H,6-7H2,1H3/t13-,14-,17-,18-,20+,21+,22-,23-,25-,26-/m1/s1 |
Clé InChI |
FUGLBEBIZNJPSY-MYDOPKHDSA-N |
SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
SMILES isomérique |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Key on ui other cas no. |
143986-29-2 |
Synonymes |
1,5,8-trihydroxy-3-methoxy-xanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside 1,5,8-trihydroxy-3-methoxyxanthone-8-O-beta-D-glucopyranosyl(1-6)-O-beta-D-glucopyranoside swertia-puniside swertiapuniside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.